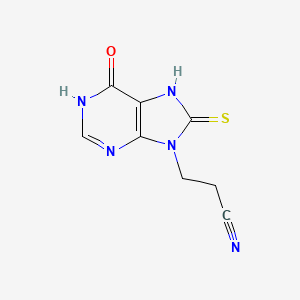
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one is an organic compound that features a seven-membered azepane ring, a brominated phenyl group, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting a suitable thiol with a halogenated precursor.
Bromination of the Phenyl Group: The brominated phenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)-2-phenylethan-1-one: Lacks the bromine and thioether groups.
1-(Piperidin-1-yl)-2-((4-bromophenyl)thio)ethan-1-one: Contains a six-membered piperidine ring instead of the azepane ring.
1-(Azepan-1-yl)-2-((4-chlorophenyl)thio)ethan-1-one: Contains a chlorine atom instead of a bromine atom.
Uniqueness
1-(Azepan-1-yl)-2-((4-bromophenyl)thio)ethan-1-one is unique due to the combination of its azepane ring, brominated phenyl group, and thioether linkage, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H18BrNOS |
|---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromophenyl)sulfanylethanone |
InChI |
InChI=1S/C14H18BrNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
InChI Key |
APPHGNHMDLJGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)






![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)


